molecular formula C7H10O2 B13816666 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane

Cat. No.: B13816666
M. Wt: 126.15 g/mol
InChI Key: AKKYLFBOLSDAMJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane is an organic compound with a unique structure that includes an oxirane ring and a methoxypropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane typically involves the reaction of a suitable epoxide with a methoxypropynyl precursor. One common method is the reaction of 2-methyloxirane with 3-methoxyprop-1-yne under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyprop-1-ynyl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyprop-1-ynyl)pyridine: Similar structure but with a pyridine ring instead of an oxirane ring.

    2-(3-Methoxyprop-1-ynyl)benzaldehyde: Contains a benzaldehyde group instead of an oxirane ring.

Uniqueness

2-(3-Methoxyprop-1-ynyl)-2-methyloxirane is unique due to its combination of an oxirane ring and a methoxypropynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)-2-methyloxirane

InChI

InChI=1S/C7H10O2/c1-7(6-9-7)4-3-5-8-2/h5-6H2,1-2H3

InChI Key

AKKYLFBOLSDAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CCOC

Origin of Product

United States

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